molecular formula C7H8FNO B1376226 1-(6-Fluoropyridin-3-yl)ethanol CAS No. 1034467-37-2

1-(6-Fluoropyridin-3-yl)ethanol

Cat. No.: B1376226
CAS No.: 1034467-37-2
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanol (CAS No. 1034467-37-2) is a fluorinated pyridine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol . Structurally, it consists of a pyridine ring substituted with a fluorine atom at the 6-position and an ethanol group at the 3-position.

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXMCVFPJFOSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034467-37-2
Record name 1-(6-fluoropyridin-3-yl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Scientific Research Applications

Pharmacological Activity

Research indicates that 1-(6-Fluoropyridin-3-yl)ethanol serves as a precursor for various pharmacologically active compounds. Its derivatives have been investigated for their potential as:

  • Dopamine D2/D3 Receptor Agonists : Studies have shown that derivatives of this compound can act as partial agonists at dopamine receptors, which may be beneficial in treating Parkinson’s disease by alleviating both motor and non-motor symptoms .

Antimicrobial Properties

Recent studies have explored the antibacterial efficacy of compounds derived from this compound. For instance:

  • A series of novel derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . This suggests potential applications in developing new antibiotics.

Study on Dopamine Receptor Agonists

A comprehensive study synthesized a series of piperazine derivatives based on this compound. These compounds were evaluated for their affinity towards dopamine receptors and serotonin receptors, indicating promising results for neuropharmacological applications .

Antibacterial Evaluation

Another study focused on synthesizing oxazolidinone derivatives from this compound. The results showed effective antibacterial properties against several strains of bacteria, highlighting its potential in treating bacterial infections .

Summary Table of Applications

Application AreaDetailsReferences
Pharmacology Dopamine receptor agonists for Parkinson's disease treatment ,
Antimicrobial Effective against Gram-positive bacteria
Synthesis Various synthetic routes leading to biologically active derivatives ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Derivatives
  • 1-(6-Chloropyridin-3-yl)ethanol (CAS No. 23092-75-3): Molecular formula: C₇H₈ClNO, molecular weight: 157.60 g/mol . The chlorine atom at the 6-position increases molecular weight and lipophilicity compared to the fluoro analogue. Chlorine’s larger atomic radius and lower electronegativity may alter electronic effects and metabolic stability.
  • 1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS No. 1228666-40-7): Molecular formula: C₁₀H₁₃FN₂O, molecular weight: 196.22 g/mol . The fluorine is at the 2-position of the pyridine ring, and the ethanol group is replaced with a pyrrolidinylmethanol moiety. This structural change enhances steric bulk and may influence receptor binding profiles.
Functional Group Modifications
  • 1-(6-Fluoropyridin-3-yl)ethan-1-amine (CAS No. 905587-45-3): Molecular formula: C₇H₉FN₂, molecular weight: 140.16 g/mol .
  • 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS No. 1356086-78-6): Molecular formula: C₇H₃ClF₃NO, molecular weight: 217.56 g/mol . The ethanol group is replaced with a trifluoroethanone group, significantly altering electronic properties and reactivity.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Key Pharmacological Notes
1-(6-Fluoropyridin-3-yl)ethanol 141.14 ~0.5 (estimated) Potential D2/D3 and 5-HT1A receptor activity
1-(6-Chloropyridin-3-yl)ethanol 157.60 ~1.2 (estimated) Higher lipophilicity; safety concerns require medical consultation
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 196.22 ~0.8 (estimated) Catalogued for research use; steric effects may limit bioavailability

<sup>*</sup>LogP values estimated using fragment-based methods.

Receptor Binding and Therapeutic Potential

  • This compound and its derivatives are explored for dual D2/D3 dopamine receptor partial agonism and 5-HT1A serotonin receptor agonism, a strategy to mitigate PD symptoms with fewer side effects .
  • Chloro analogues (e.g., 1-(6-chloropyridin-3-yl)ethanol) may exhibit stronger receptor binding due to increased lipophilicity but face higher metabolic degradation risks .
  • Pyrrolidinylmethanol derivatives (e.g., ) show structural diversity but require optimization for blood-brain barrier penetration.

Biological Activity

1-(6-Fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7_7H8_8FNO and a molecular weight of 141.15 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C7_7H8_8FNO
  • Molecular Weight : 141.15 g/mol
  • CAS Number : 1034467-37-2
  • Canonical SMILES : CC(C1=CN=C(C=C1)F)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its electrophilicity, allowing it to engage effectively with various enzymes and receptors. This interaction can lead to modulation of biochemical pathways, making it a candidate for further exploration in drug development.

1. Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity against specific targets, such as kinases and other enzymes involved in disease processes.

2. Antibacterial Activity

Recent studies have explored the antibacterial properties of similar fluorinated compounds, suggesting that modifications like those found in this compound may yield derivatives with significant antibacterial effects. For instance, compounds derived from fluorinated pyridines have shown moderate activity against gram-positive bacteria .

3. Imaging Probes

The compound's structural features make it suitable for use in imaging applications, particularly in positron emission tomography (PET). Fluorinated compounds are often utilized as radiotracers due to their favorable imaging characteristics .

Case Studies and Experimental Data

StudyFocusFindings
Fluorine-18 Labeling of RG7388 PET ImagingThe study demonstrated high uptake and specificity in tumor cell lines using fluorinated compounds similar to this compound .
Antibacterial Evaluation Antibacterial ActivityA series of fluorinated derivatives showed moderate antibacterial activity against gram-positive bacteria, indicating potential for further development .
In Vivo Chemical Probes Drug DevelopmentOptimization led to the discovery of potent inhibitors that could be structurally related to compounds like this compound, showcasing the importance of fluorination in enhancing pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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